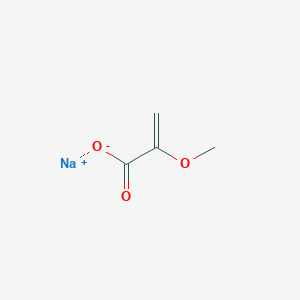
3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid” is a chemical compound with the molecular formula C7H12F3NO4 . It has a molecular weight of 231.17 . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid” is 1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
As mentioned earlier, “3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid” is a liquid at room temperature . It has a molecular weight of 231.17 . The compound is typically stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Medicinal Chemistry
3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid has been utilized in the synthesis of medicinally significant compounds. For instance, the trifluoroacetic acid (TFA) promoted multicomponent coupling of aziridines, arynes, and water, producing N-aryl β-amino alcohol and N-aryl γ-amino alcohol derivatives. These compounds are crucial in medicinal chemistry due to their potential biological activities (Roy et al., 2015).
2. Scaffolding for Complex Azetidines
Bicyclic azetidin-3-ones, related to 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid, have been used as stable divergent intermediates in the synthesis of highly substituted azetidines. These compounds serve as scaffolds for novel complex azetidine structures, highlighting the versatility of this chemical in advanced synthetic chemistry applications (Martínez & Fleet, 2014).
3. Antitumor Applications
The compound has also been a part of the synthesis and biochemical evaluation of antitumor agents. Specifically, azetidin-2-ones related to 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid have been studied for their potent antiproliferative properties, demonstrating their potential in cancer therapy (Greene et al., 2016).
4. Radiochemical Applications
In the field of radiochemistry, derivatives of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid have been synthesized for potential applications in imaging and receptor studies. For instance, compounds have been synthesized for exploring their binding to nicotinic receptors, demonstrating the role of this chemical in the development of novel imaging agents (Karimi & Långström, 2002).
5. Building Blocks for Novel Compounds
Azetidin-2-ones related to 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid have been used as building blocks for the preparation of various novel compounds, including trifluoromethyl-containing aminopropanes and oxazinan-2-ones. This highlights the role of this chemical in constructing diverse molecular structures with potential pharmacological applications (Dao Thi et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing locked up .
Eigenschaften
IUPAC Name |
3-(methoxymethyl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c1-8-4-5(7)2-6-3-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWUIUKLQCVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one](/img/structure/B3014404.png)
![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B3014405.png)
![3-oxo-2-phenyl-5-propyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3014406.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B3014407.png)





![6-Bromofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3014419.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3014420.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3014426.png)
